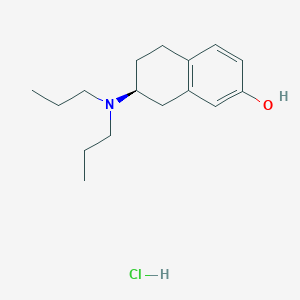

(S)-(-)-7-Hydroxy-DPAT hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGJJRWBJWNTG-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Dopamine D3 Receptors in Central Nervous System Physiology

Dopamine (B1211576) is a major neurotransmitter in the central nervous system (CNS) that modulates a wide array of functions through five distinct receptor subtypes, categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.govnih.gov The dopamine D3 receptor (D3R), cloned three decades ago, is a key member of the D2-like family and has garnered significant scientific interest due to its specific distribution and functions within the CNS. nih.govnih.govnih.gov

D3 receptors are primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, islands of Calleja, and olfactory tubercle. wikipedia.orgwisc.edu This localization to phylogenetically older brain areas suggests a crucial role in emotion, motivation, and cognition. wikipedia.orgwisc.edu Research has implicated D3 receptors in a variety of CNS functions, including:

Movement control nih.govnih.gov

Cognition and learning nih.govnih.gov

Reward and motivation nih.govnih.govcambridge.org

Emotional regulation and social behavior nih.govnih.gov

Given their strategic location and functional roles, dysregulation of the D3 receptor system has been linked to the pathophysiology of several neuropsychiatric and neurological disorders, including schizophrenia, substance use disorders, Parkinson's disease, and depression. nih.govnih.govwisc.edu The D3 receptor has the highest affinity for dopamine among all its receptor subtypes, positioning it as a critical regulator of baseline, or tonic, dopamine signaling. wikipedia.org

Rationale for Utilizing Selective Dopamine D3 Receptor Agonists As Probes

The close homology between the D2 and D3 receptor subtypes, particularly within the transmembrane domain where ligands bind, presents a significant challenge in developing drugs that can selectively target one receptor over the other. researchgate.netfrontiersin.org This lack of selectivity has historically hampered efforts to delineate the precise physiological and pathological roles of the D3 receptor. nih.gov

The development of ligands with high affinity and selectivity for the D3 receptor is therefore crucial for research. nih.govnih.gov Selective D3 receptor agonists, like (S)-(-)-7-Hydroxy-DPAT hydrochloride and its more active (R)-enantiomer, serve as essential pharmacological tools to:

Elucidate D3 receptor functions: By activating D3 receptors specifically, researchers can study the downstream behavioral and cellular effects, helping to distinguish D3-mediated actions from those of D2 or other dopamine (B1211576) receptors. nih.govnih.govresearchgate.net

Investigate disease mechanisms: These tools are used in preclinical models to explore the involvement of D3 receptors in conditions such as addiction and Parkinson's disease. nih.govnih.gov

Validate therapeutic targets: The use of selective agonists helps to confirm that the D3 receptor is a viable target for the development of new drugs for various CNS disorders. frontiersin.org

While 7-OH-DPAT is considered to have reasonable selectivity for the D3 receptor, its utility as a truly selective in vivo probe has been a subject of some controversy. nih.govwikipedia.orgresearchgate.net Nevertheless, it remains a frequently used compound in D3 receptor pharmacology research. mdpi.com The identification of [3H]7-OH-DPAT as a selective radioligand was a significant step forward, allowing for the characterization and mapping of D3 receptors in the brain. nih.govbiocrick.com

Historical Context and Evolution of Aminotetralin Dopamine Receptor Ligands

Dopamine Receptor Subtype Affinity and Selectivity

The interaction of (S)-(-)-7-OH-DPAT with dopamine receptors is characterized by a distinct affinity and selectivity profile, which is crucial for its pharmacological effects.

Quantitative Analysis of Binding Affinities at D1, D2, D3, and D4 Receptor Subtypes

(S)-(-)-7-OH-DPAT demonstrates a notable preference for the D3 receptor subtype. Studies have shown that the racemic mixture of 7-OH-DPAT binds to D3 receptors with subnanomolar affinity, while its affinity is significantly lower for other dopamine receptor subtypes. frontiersin.org Specifically, the Ki values for (±)-7-OH-DPAT are approximately 1 nM for D3, 10 nM for D2, 650 nM for D4, and around 5000 nM for D1 receptors. frontiersin.orgnih.gov This indicates a selectivity hierarchy of D3 > D2 > D4 > D1. The (S)-enantiomer itself has been shown to have considerably less affinity for both D2 and D3 receptor subtypes compared to the (R)-enantiomer. nih.gov

| Receptor Subtype | Ki (nM) for (±)-7-OH-DPAT |

|---|---|

| D1 | ~5000 |

| D2 | 10 |

| D3 | ~1 |

| D4 | 650 |

Stereoselective Interactions: Comparison of (S)- and (R)-Enantiomers at Dopamine Receptors

The pharmacological actions of 7-OH-DPAT are markedly stereoselective. The (R)-(+)-enantiomer of 7-OH-DPAT binds with a significantly higher affinity to human D3 receptors (Ki = 0.57 nM) compared to D2 receptors, showing over 200-fold selectivity. nih.gov In contrast, the (S)-(-)-enantiomer displays considerably lower affinity for both D3 and D2 receptors. nih.gov In one study, the (S)-enantiomer bound with 20-fold less potency than the (R)-enantiomer at human D3 receptors. glpbio.com This enantiomeric selectivity is a defining feature of 7-OH-DPAT's interaction with dopamine receptors. nih.gov

From a structural standpoint, the (S)-enantiomer of 7-OH-DPAT is thought to bind in an inverted position within the D2 receptor binding pocket, directing its hydroxyl group towards the bottom of the pocket and making contact primarily with transmembrane helix 5 (TM5). nih.gov This contrasts with the (R)-enantiomer, which can form simultaneous interactions with both TM5 and TM6. nih.gov This difference in binding mode is believed to contribute to the observed differences in their functional activity. nih.gov

| Enantiomer | Relative Affinity at D3 Receptors | Relative Affinity at D2 Receptors |

|---|---|---|

| (R)-(+)-7-OH-DPAT | High | Moderate |

| (S)-(-)-7-OH-DPAT | Low | Low |

Agonist Efficacy and Intracellular Signaling Mechanisms

As an agonist, (S)-(-)-7-OH-DPAT initiates a cascade of intracellular events upon binding to dopamine receptors. These events are complex and can be influenced by the specific receptor subtype and the cellular context.

G-Protein Coupling and Adenylyl Cyclase Modulation

Dopamine receptors, including the D2 and D3 subtypes that 7-OH-DPAT primarily interacts with, are G protein-coupled receptors (GPCRs). nih.gov The D2-like family of receptors (D2, D3, and D4) typically couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

Interestingly, while being an agonist at the D3 receptor, racemic (±)-7-OH-DPAT has been shown to act as an antagonist at the D2 receptor in terms of adenylyl cyclase activity. In pituitary tumor cells expressing only D2 receptors, (±)-7-OH-DPAT did not inhibit adenylyl cyclase on its own and antagonized the inhibition produced by dopamine. fda.gov The binding of 3H-7-OH-DPAT to the D2 receptor is sensitive to guanine (B1146940) nucleotides, which suggests occupancy of a high-affinity G protein-coupled state of the receptor.

The (S)-enantiomer of 7-OH-DPAT, due to its distinct binding orientation that favors interaction with TM5 over a combined TM5/TM6 interaction, appears to provoke a greater reduction in D2 receptor coupling to Gi2 and Gz G-proteins compared to G-proteins of the GoB subtype. nih.gov

Intracellular Calcium Mobilization via D3 Receptor Activation

The direct mobilization of intracellular calcium stores following D3 receptor activation by (S)-(-)-7-OH-DPAT is not a prominently reported signaling pathway. Instead, research indicates that D3 receptor activation can modulate calcium signaling by inhibiting specific types of voltage-dependent calcium channels. Studies using human D3 receptors expressed in AtT-20 cells have demonstrated that D3 receptor agonists can inhibit P/Q-type calcium channels. nih.gov This action is mediated by pertussis toxin-sensitive G-proteins of the Go or Gi subclass and results in a reduction of calcium influx and subsequent inhibition of secretory activity. nih.gov Therefore, the effect of D3 receptor activation in this context is a reduction in cytosolic calcium concentration that would otherwise increase due to channel opening, rather than a direct release of calcium from intracellular stores.

Receptor Desensitization and β-Arrestin Recruitment Dynamics

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process often mediated by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins. The recruitment of β-arrestin to the receptor can sterically hinder further G protein coupling and initiate receptor internalization, effectively dampening the signal.

The stereochemistry of 7-OH-DPAT plays a significant role in its interaction with the β-arrestin signaling pathway. The binding mode of the (S)-enantiomer, which involves exclusive TM5 contacts, results in a G-protein-biased signaling profile with significantly reduced β-arrestin 2 recruitment compared to dopamine. nih.gov Specifically, (S)-7-OH-DPAT exhibits a 12-fold bias for GoB over β-arrestin 2. nih.gov In contrast, the (R)-enantiomer, which engages both TM5 and TM6, shows a more balanced, dopamine-like coupling to both G-proteins and β-arrestin 2. nih.gov This suggests that the (S)-enantiomer is a biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway at the D2 receptor. nih.gov

Molecular Determinants of Ligand-Receptor Recognition

The interaction between (S)-(-)-7-Hydroxy-DPAT hydrochloride and the dopamine D3 receptor is governed by specific molecular determinants within the receptor's binding pocket. The precise positioning and interaction with key amino acid residues are fundamental to its binding affinity and agonist activity.

Several amino acid residues within the binding pocket of the dopamine D3 receptor are crucial for the recognition and binding of agonists like 7-OH-DPAT. researchgate.net Key interactions include a conserved salt bridge with an aspartate residue and hydrogen bonding with serine residues. nih.gov Homology modeling and mutagenesis studies have identified a network of residues that create a favorable environment for ligand binding.

Specifically, the agonist 7-OH-DPAT establishes a conserved salt bridge with Aspartic acid 110 (Asp110) and forms a hydrogen bond with Serine 192 (Ser192). nih.gov Additionally, it engages in aromatic stacking interactions, also known as pi-stacking, with Histidine 349 (His349). nih.gov Some modeling has also suggested a potential hydrogen bonding interaction with Tyrosine 365 (Tyr365). researchgate.netnih.gov These interactions collectively stabilize the ligand within the binding pocket, contributing to its high affinity for the D3 receptor.

| Amino Acid Residue | Interaction Type | Reference |

|---|---|---|

| Aspartic acid 110 (Asp110) | Salt Bridge | nih.gov |

| Serine 192 (Ser192) | Hydrogen Bond | nih.gov |

| Histidine 349 (His349) | Aromatic (pi-stacking) Interaction | nih.gov |

| Tyrosine 365 (Tyr365) | Hydrogen Bond | researchgate.netnih.gov |

Site-directed mutagenesis, a technique used to introduce specific mutations into DNA, has been instrumental in verifying the importance of the amino acid residues identified through homology modeling. nih.govnih.gov By changing a specific amino acid and observing the effect on ligand binding, researchers can confirm its role in the ligand-receptor interaction.

Studies involving the mutation of Serine 192 to Alanine (S192A) in the D3 receptor resulted in a five-fold loss in binding activity for 7-OH-DPAT. nih.gov Homology modeling of this mutated receptor showed that the compound reorients itself to form a new hydrogen bond with Serine 196. nih.gov However, this reorientation leads to the loss of the favorable pi-stacking interaction with Histidine 349, explaining the observed decrease in affinity. nih.gov Furthermore, mutating Aspartic acid 110 to Asparagine (D110N) completely abolished radioligand binding, highlighting its critical role. researchgate.netnih.gov

Homology modeling, which creates a three-dimensional model of a protein based on the known structure of a related protein, has provided a detailed view of the binding site. nih.govescholarship.org Early models were often based on the rhodopsin structure, but more recent and accurate models have utilized the crystal structure of the β2-adrenergic receptor. nih.gov These models corroborate the data from mutagenesis studies, illustrating the precise orientation of 7-OH-DPAT within the binding pocket and its interactions with Asp110, Ser192, and His349. nih.gov

Receptor Activation Kinetics and Pharmacological Profile

(S)-(-)-7-Hydroxy-DPAT is the less active enantiomer of 7-OH-DPAT. glpbio.com The compound is a dopamine D3 receptor agonist. tocris.com Its pharmacological profile is defined by its binding affinity for various dopamine receptor subtypes. The racemic mixture of 7-OH-DPAT shows a high affinity for the D3 receptor, with progressively lower affinities for D2, D4, and D1 receptors. tocris.combiocrick.com

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D3 | ~1 | tocris.combiocrick.com |

| Dopamine D2 | ~10 | tocris.combiocrick.com |

| Dopamine D4 | ~650 | tocris.combiocrick.com |

| Dopamine D1 | ~5000 | tocris.combiocrick.com |

Note: Ki values are for the (±)-7-Hydroxy-DPAT racemate.

Recent studies analyzing the specific actions of the (S) and (R) enantiomers have provided deeper insights into receptor activation. It has been demonstrated that (S)-7-OH-DPAT engages in exclusive contacts with transmembrane helix 5 (TM5) of the receptor. nih.gov This specific interaction mode results in a distinct signaling outcome, characterized by a GoB-shifted coupling profile. nih.gov This leads to a 12-fold bias for activating the GoB pathway over the β-arrestin 2 (βarr2) pathway. nih.gov Compounds like (S)-7-OH-DPAT that lack contact with Histidine 6.55 (H6.55) in transmembrane helix 6 (TM6) tend to cause a greater reduction in D2-like receptor coupling to Gi2 and Gz G-proteins compared to their coupling to GoB. nih.gov

Modulation of Dopaminergic Neurotransmission In Vivo

Presynaptic Regulation of Dopamine Release and Metabolite Levels in Striatal Systems

This compound demonstrates significant influence over presynaptic mechanisms that govern dopamine (DA) dynamics in striatal regions, particularly the nucleus accumbens. Systemic administration of 7-OH-DPAT has been shown to consistently decrease the extracellular levels of both dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens. nih.gov This effect is indicative of its action on presynaptic autoreceptors, which provide negative feedback to inhibit dopamine release. nih.govnih.gov

Investigations using fast cyclic voltammetry in brain slices of the nucleus accumbens have revealed that 7-OH-DPAT inhibits electrically stimulated endogenous dopamine release in a concentration-dependent, biphasic manner. nih.gov This suggests the compound acts at two distinct sites. The high-affinity component of this inhibition is hypothesized to reflect the activation of D3 autoreceptors, while the low-affinity component is likely due to the activation of D2 autoreceptors. nih.gov Further studies have confirmed that 7-OH-DPAT potently reduces stimulation-evoked dopamine release in the nucleus accumbens, an effect attributed to its agonist activity at D3 autoreceptors. nih.gov

| Parameter | Observation | Putative Receptor Site | Reference |

|---|---|---|---|

| Inhibition of Stimulated DA Release | Biphasic, concentration-dependent | High and Low Affinity Sites | nih.gov |

| High-Affinity Component | Contributes 18.0% to total inhibition | D3 Autoreceptor | nih.gov |

| Low-Affinity Component | Contributes 77.5% to total inhibition | D2 Autoreceptor | nih.gov |

| Maximum Inhibition | 95.5% | N/A | nih.gov |

Influence on Dopamine Synthesis and Turnover Pathways

The regulatory actions of 7-OH-DPAT extend to the synthesis of dopamine. Research has shown that it can inhibit the enzyme tyrosine hydroxylase, which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine. nih.gov In vivo studies have measured the accumulation of dihydroxyphenylalanine (DOPA), the product of tyrosine hydroxylase activity, to assess dopamine synthesis. nih.gov In these models, 7-OH-DPAT was found to reduce DOPA accumulation in both extrapyramidal and limbic regions of the rat forebrain. nih.gov These findings suggest that by activating presynaptic D2 or D3 autoreceptors, 7-OH-DPAT initiates a feedback mechanism that leads to a reduction in the rate of dopamine synthesis and turnover. nih.gov

| Model | Parameter | Finding | Reference |

|---|---|---|---|

| In Vitro | Tyrosine Hydroxylase Inhibition | IC50 = 0.6-0.7 µM | nih.gov |

| In Vivo (Autoreceptor Model) | DOPA Accumulation Inhibition | ID50 = 4.8-6.4 mg/kg | nih.gov |

| In Vivo (Postsynaptic Model) | DOPA Accumulation Inhibition (Limbic) | ID50 = 10 mg/kg | nih.gov |

| In Vivo (Postsynaptic Model) | DOPA Accumulation Inhibition (Extrapyramidal) | ID50 = 29 mg/kg | nih.gov |

Electrophysiological Effects on Neuronal Activity in Brain Circuits

Impact on Tuberoinfundibular Dopaminergic Neurons Firing Activity

This compound exerts inhibitory control over the activity of tuberoinfundibular dopaminergic (TIDA) neurons, which are located in the arcuate nucleus of the hypothalamus. nih.gov Extracellular single-unit recordings from brain slices containing the dorsomedial arcuate nucleus (dmARN) showed that 7-OH-DPAT inhibited the firing of a significant majority (80.9%) of the recorded neurons. nih.gov This inhibitory effect was more pronounced than that of other D1 or D2 receptor agonists. nih.gov In vivo experiments confirmed this finding, as intracerebroventricular injection of 7-OH-DPAT significantly decreased TIDA neuronal activity, measured by DOPAC levels in the median eminence. nih.gov This inhibition could be prevented by the co-administration of a D3 receptor antagonist, suggesting that dopamine, acting on D3 receptors, can inhibit its own release from TIDA neurons. nih.gov

Modulation of Evoked Synaptic Currents in Brain Slices

Patch-clamp studies in thin striatal slice preparations have been performed to elucidate the role of D3 receptors in modulating neuronal excitability. researchgate.net The application of 7-OH-DPAT was found to depolarize the membrane and induce firings in large-sized striatal neurons (diameters larger than 25 µm) in a concentration-dependent manner. researchgate.net This excitatory effect was antagonized by a D3 receptor antagonist, indicating that the stimulation of D3 receptors on these specific neurons leads to depolarization. researchgate.net Conversely, in the nucleus accumbens, 7-OH-DPAT has been shown to inhibit neuronal activity. researchgate.net Microiontophoretic application of the compound dose-dependently inhibited spikes elicited by stimulation of the parafascicular nucleus, suggesting an inhibitory postsynaptic role for D3 receptors in this brain region. researchgate.net

Neuroanatomical Distribution and Functional Implications of D3 Receptors

Dopamine D3 receptors are a subtype of the D2-like family of G protein-coupled receptors. nih.gov Their distribution in the central nervous system is more restricted compared to D2 receptors, with high expression levels in limbic areas such as the nucleus accumbens, the islands of Calleja, and the olfactory tubercle. nih.gov Lower levels are found in motor regions like the caudate putamen and the substantia nigra. mdpi.com

This specific neuroanatomical localization has significant functional implications. The prevalence of D3 receptors in limbic structures suggests their involvement in functions such as motivation, reward, cognition, and emotional regulation. nih.govmdpi.com In the nucleus accumbens, D3 receptors are implicated in reward processing, while their presence in the prefrontal cortex and hippocampus is linked to cognitive processes and synaptic plasticity. mdpi.com The involvement of D3 receptors in such a wide array of central nervous system functions has made them a promising target for therapeutic research in various neurological and psychiatric disorders. nih.gov

Regional Specificity of D3 Receptor Expression in Mammalian Brain

The dopamine D3 receptor exhibits a distinct and more restricted pattern of expression in the mammalian brain compared to the more widespread D2 receptor. nih.govresearchgate.net Its distribution is predominantly concentrated in limbic areas, which are associated with emotion, motivation, and reward. researchgate.netnih.gov This specific localization has led to significant interest in the D3 receptor as a potential target for neuropsychiatric disorders. researchgate.net

Autoradiographic and in situ hybridization studies have mapped the D3 receptor's presence in various brain regions. The highest densities of D3 receptors are consistently found in limbic structures such as the nucleus accumbens, the islands of Calleja, the olfactory tubercle, and the ventral pallidum. researchgate.netnih.gov In contrast, the dorsal striatum and cortical regions generally show lower levels of D3 receptor expression. researchgate.netnih.gov In the human brain, D3 binding sites and mRNA are most abundant in the limbic striatum and its efferent structures, including the nucleus accumbens, ventral striatum, internal segment of the globus pallidus, and the rostral pars reticulata of the substantia nigra. nih.gov Notably, the distribution of D2 and D3 receptors is largely nonoverlapping. nih.gov

The following table summarizes the relative expression levels of D3 receptors across various regions of the mammalian brain based on findings from multiple studies.

| Brain Region | Relative D3 Receptor Expression Level | References |

|---|---|---|

| Nucleus Accumbens | High | nih.govresearchgate.netnih.gov |

| Islands of Calleja | High | researchgate.netnih.gov |

| Olfactory Tubercle | High | researchgate.net |

| Ventral Pallidum | High | researchgate.netnih.gov |

| Substantia Nigra | Moderate to High | nih.govresearchgate.net |

| Ventral Tegmental Area | Low to Moderate (species dependent) | nih.govnih.gov |

| Globus Pallidus (Internal Segment) | Moderate | nih.govnih.gov |

| Amygdala | Moderate | nih.govresearchgate.netnih.gov |

| Thalamus (specific nuclei) | Moderate | nih.gov |

| Dorsal Striatum (Caudate & Putamen) | Low | researchgate.netnih.gov |

| Cerebral Cortex | Low | researchgate.netnih.gov |

| Hippocampus | Negligible | nih.gov |

Differential Effects on Dopamine Neuron Subpopulations

Dopamine neurons are primarily located in two key midbrain structures: the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). researchgate.netmdpi.com These two subpopulations have different projection targets and are associated with distinct functions—the SNc is integral to the nigrostriatal pathway controlling motor function, while the VTA is the origin of the mesolimbic pathway involved in reward and motivation. mdpi.com

Investigations into the effects of 7-OH-DPAT, a potent D3 receptor agonist, have sought to determine if it differentially modulates these dopamine neuron subpopulations. nih.govnih.gov Much of the research has been conducted with the racemic mixture ((+/-)-7-OH-DPAT) or the more active (R)-enantiomer, as the (S)-enantiomer is less active. glpbio.comnih.gov The primary action of 7-OH-DPAT at the presynaptic level is the stimulation of D2 and D3 autoreceptors, which leads to an inhibition of dopamine synthesis, release, and neuronal firing. nih.govnih.govnih.gov

Electrophysiological studies have shown that systemic administration of 7-OH-DPAT decreases the activity of dopaminergic neurons in the VTA and reduces dopamine release in its primary target, the nucleus accumbens. nih.govnih.gov However, research aimed at establishing mesolimbic selectivity has yielded mixed results. One electrophysiological study concluded that 7-OH-DPAT lacks preferential effects on the mesolimbic (VTA) system compared to the nigrostriatal (SNc) system. nih.gov Similarly, neurochemical studies found that the compound inhibited dopamine synthesis in both limbic and extrapyramidal regions without consistent regional selectivity in autoreceptor models. nih.gov These findings suggest that 7-OH-DPAT acts as an agonist on dopamine autoreceptors in both the VTA and SNc, thereby reducing the activity of both major dopamine neuron subpopulations. nih.govnih.gov

The following table summarizes the reported effects of 7-OH-DPAT on the two primary dopamine neuron subpopulations.

| Parameter | Effect on Ventral Tegmental Area (VTA) Neurons | Effect on Substantia Nigra (SNc) Neurons | References |

|---|---|---|---|

| Neuronal Firing Rate | Decrease | Decrease | nih.govnih.gov |

| Dopamine Synthesis | Inhibition (via autoreceptors) | Inhibition (via autoreceptors) | nih.gov |

| Dopamine Release (in projection areas) | Decrease (in Nucleus Accumbens) | Not consistently selective over VTA | nih.govnih.gov |

| Regional Selectivity | Generally considered non-selective between VTA and SNc autoreceptors | nih.govnih.gov |

Behavioral Pharmacology and Neurobiological Mechanisms in Preclinical Models

Locomotor Activity and Motor Control Modulation

The influence of 7-OH-DPAT on motor functions is multifaceted, characterized by biphasic dose-responses and significant interactions with other psychoactive substances. These effects are largely attributed to its engagement with dopamine (B1211576) D2 and D3 receptors, which play critical roles in regulating movement.

Preclinical studies in rodents have consistently demonstrated that 7-OH-DPAT exerts biphasic, dose-dependent effects on spontaneous locomotor activity. nih.govnih.gov At lower doses, the compound tends to reduce or inhibit movement (hypolocomotion), an effect often attributed to the activation of presynaptic dopamine D2/D3 autoreceptors. nih.govnih.gov This activation leads to a decrease in the synthesis and release of dopamine, thereby dampening motor activity.

Conversely, at higher doses, 7-OH-DPAT typically induces an increase in locomotor activity (hyperlocomotion). nih.govnih.gov This stimulatory effect is thought to result from the agonism of postsynaptic dopamine receptors. nih.gov For instance, direct microinjections of 7-OH-DPAT into the nucleus accumbens, a key brain region for motor control, resulted in a biphasic response where a high dose initially attenuated and then potentiated horizontal movement. nih.gov This complex dose-response relationship underscores the compound's differential actions on various dopamine receptor populations that govern motor output.

| Dose Range | Primary Receptor Target (Hypothesized) | Effect on Locomotion |

| Low | Presynaptic D2/D3 Autoreceptors | Decrease (Hypolocomotion) |

| High | Postsynaptic D2/D3 Receptors | Increase (Hyperlocomotion) |

The interaction of 7-OH-DPAT with psychostimulants like cocaine and amphetamine further highlights its complex role in motor control. Research indicates that 7-OH-DPAT can modulate the locomotor-activating effects of these substances. Co-administration of 7-OH-DPAT has been shown to enhance stereotyped behaviors induced by cocaine and apomorphine, a non-selective dopamine agonist. nih.gov

However, the compound's effects can be dichotomous. While it may enhance certain stereotypic behaviors, it has also been observed to attenuate the locomotion produced by high doses of apomorphine. nih.gov This suggests a nuanced interaction, likely involving the differential stimulation of D2 and D3 receptors in the mesolimbic pathway, which is a primary target for both 7-OH-DPAT and psychostimulants. nih.gov The nature of this interaction appears to depend on the specific psychostimulant used and the behavioral parameter being measured.

Neurorestorative and Neuroplastic Effects in Models of Neurological Disorders

Beyond its immediate effects on motor behavior, 7-OH-DPAT has demonstrated significant potential in promoting neurogenesis and functional recovery in animal models of Parkinson's disease. This research has opened avenues for exploring novel therapeutic strategies aimed at reversing the underlying neuronal degeneration.

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. nih.govnih.gov Studies in rat models of Parkinson's disease have shown that pharmacological activation of the dopamine D3 receptor with 7-OH-DPAT can trigger a significant induction of cell proliferation in the substantia nigra. nih.govjneurosci.org This suggests that the compound can stimulate endogenous neural stem or progenitor cells within this non-traditional neurogenic niche. nih.govmdpi.com Following administration, a time-dependent adoption of a neuronal phenotype was observed in many of these newly generated cells, indicating a potential for true neurogenesis. jneurosci.org

The neurogenic effects of 7-OH-DPAT appear to translate into a tangible restoration of the damaged nigrostriatal pathway, the neuronal circuit critically affected in Parkinson's disease. nih.govmdpi.com In 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model for the disease, treatment with 7-OH-DPAT led to a substantial, time-dependent recovery of dopaminergic cell counts in the lesioned substantia nigra pars compacta. jneurosci.orgnih.gov

Furthermore, retrograde tracing techniques revealed a corresponding restoration of striatal innervation from these recovered neurons. jneurosci.org Evidence also indicated that these new projections originated, at least in part, from the newly generated cells. jneurosci.org This suggests that 7-OH-DPAT not only promotes the birth of new neurons but also facilitates their integration into the damaged circuitry.

| Parameter | Observation in 6-OHDA Rat Model |

| Cell Proliferation | Significant induction in the substantia nigra. jneurosci.org |

| Dopaminergic Cell Counts | Substantial, time-dependent recovery in the lesioned substantia nigra. jneurosci.org |

| Striatal Innervation | Restoration of projections from the substantia nigra to the striatum. jneurosci.org |

The ultimate goal of neurorestorative therapies is the recovery of lost function. nih.govscispace.com In rodent models of Parkinson's disease, the neuroanatomical restoration induced by 7-OH-DPAT is accompanied by significant and persistent recovery of locomotor function. jneurosci.orgfrontiersin.org Animals treated with the compound showed substantial improvement in motor behaviors that were impaired by the neurotoxin-induced lesion. jneurosci.org This functional recovery directly correlated with the observed increases in dopaminergic cell numbers and the restoration of the nigrostriatal circuit, supporting the hypothesis that the compound's therapeutic effects are mediated through the regeneration of this critical pathway. jneurosci.org

Modulation of Affective and Motivational Behaviors

The selective dopamine D3 receptor agonist, (S)-(-)-7-Hydroxy-DPAT hydrochloride (7-OH-DPAT), has been instrumental in elucidating the role of the D3 receptor in modulating a range of affective and motivational behaviors in preclinical models. Its actions on ultrasonic vocalizations, yawning, and reward-related neural pathways have provided significant insights into the neurobiological underpinnings of these behaviors.

Influence on Ultrasonic Vocalizations in Developing Rodents

Ultrasonic vocalizations (USVs) in rodent pups are crucial early communication signals, often emitted in response to stressors such as isolation from the dam and littermates. These vocalizations are considered an indicator of an animal's affective state, with specific frequencies associated with either distress or positive affective states. The dopaminergic system is known to play a role in the modulation of these vocalizations.

Research suggests that activation of dopamine D3 receptors can influence the emission of USVs in developing rodents. Studies have indicated that the administration of D3 receptor agonists can lead to a reduction in the frequency of these vocalizations in pups. ovid.com This finding points to a potential role for the D3 receptor in modulating the expression of distress-related communicative behaviors in early development. The precise mechanisms through which 7-OH-DPAT influences the intricate circuitry governing these early life vocalizations continue to be an area of active investigation, aiming to clarify the specific contribution of D3 receptor activation to the modulation of neonatal affective states.

Mechanisms Underlying Dopamine D3 Receptor-Mediated Yawning Behavior

This compound is well-documented to induce yawning behavior in rats, a response that has been closely linked to the activation of dopamine D3 receptors. nih.govnih.gov This effect typically follows a biphasic, inverted U-shaped dose-response curve. nih.gov At lower doses, 7-OH-DPAT produces a significant increase in yawning frequency, which is attributed to its preferential activity at D3 receptors. nih.gov However, as the dosage increases, the yawning response diminishes, an effect thought to be mediated by the compound's concurrent activation of D2 receptors, which competitively inhibits the D3-mediated yawning. nih.govnih.gov

The pro-yawning effect of low-dose 7-OH-DPAT can be antagonized by dopamine D2 receptor antagonists, further supporting the involvement of these receptors in the behavioral output. nih.gov Comparative studies with other dopamine agonists have reinforced the specific role of the D3 receptor in initiating yawning. nih.gov These findings have established agonist-induced yawning as a reliable in vivo model for studying the functional activity of D3 and D2 receptors. nih.gov

| Dose Range (subcutaneous) | Effect on Yawning | Postulated Receptor Mediation |

|---|---|---|

| Low (e.g., 10-250 µg/kg) | Increased Yawning Frequency | Preferential D3 Receptor Agonism |

| High (e.g., >250 µg/kg) | Decreased Yawning Frequency (Inhibition) | Concurrent D2 Receptor Agonism |

Role in Reward-Related Circuitry and Behavioral Responses

The dopamine D3 receptor is densely expressed in limbic brain regions critical for reward and motivation, and this compound has been a key pharmacological tool to probe its function in these processes. Studies using the conditioned place preference (CPP) paradigm, a model to assess the rewarding effects of substances, have shown that 7-OH-DPAT can modulate reward-related behaviors in a complex, dose-dependent manner.

While some studies have found that 7-OH-DPAT alone does not produce a significant place preference across a broad range of doses, others have observed CPP at higher doses. nih.govqueensu.ca For instance, a 5.0 mg/kg dose of 7-OH-DPAT was shown to produce a significant place preference in rats. queensu.ca Conversely, lower doses have been reported to produce a conditioned place aversion, suggesting aversive properties at certain concentrations. nih.gov

Furthermore, 7-OH-DPAT can modulate the rewarding effects of other substances. For example, it has been shown to prevent the acquisition of morphine-induced CPP at doses of 0.25 and 5.0 mg/kg. nih.gov A very low dose (0.01 mg/kg) of 7-OH-DPAT was also found to block the expression of an already established morphine CPP. nih.gov These differential effects are thought to be related to the compound's interaction with both presynaptic and postsynaptic D3 receptors within the mesolimbic dopamine system, although an involvement of D2 receptors cannot be ruled out. nih.gov This suggests that the D3 receptor plays a nuanced role in the processing of reward-related cues and the motivational states they induce.

| Dose of 7-OH-DPAT | Experimental Condition | Observed Effect | Reference |

|---|---|---|---|

| 0.03 mg/kg | Administered alone | Conditioned Place Aversion | nih.gov |

| 0.01, 0.25, 5.0 mg/kg | Administered alone | No significant place preference | nih.gov |

| 5.0 mg/kg | Administered alone | Conditioned Place Preference | queensu.ca |

| 0.25 and 5.0 mg/kg | Administered prior to morphine | Prevents acquisition of morphine CPP | nih.gov |

| 0.01 mg/kg | Administered prior to testing of established morphine CPP | Prevents expression of morphine CPP | nih.gov |

S 7 Hydroxy Dpat Hydrochloride As a Pharmacological Research Tool

Application in Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are fundamental in pharmacology for determining the affinity and density of receptors. (S)-(-)-7-OH-DPAT hydrochloride is utilized in these assays to characterize dopamine (B1211576) D3 receptors.

Affinity and Saturation Binding Studies for D3 Receptors

Radioligand binding studies have established the stereoselectivity of 7-OH-DPAT, with the (R)-(+)-enantiomer displaying significantly higher affinity for both D2 and D3 dopamine receptors compared to the (S)-(-)-enantiomer. One study found that while the (R)-isomer binds to cloned human D3 receptors with a high affinity (Ki = 0.57 nM), the (S)-enantiomer has considerably less affinity for both D2 and D3 receptor subtypes. nih.gov This stereoselectivity confirms that the enantiomeric configuration is a critical determinant for high-affinity binding to these receptors. nih.gov

Saturation binding assays, often using a tritiated version of the more potent (R)-enantiomer ([³H]R(+)-7-OH-DPAT), are employed to determine the density of D3 receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.govnih.gov In these experiments, increasing concentrations of the radioligand are incubated with tissue preparations until the receptors are saturated. nih.gov The specific binding is then plotted against the radioligand concentration to derive the Bmax and Kd values. While the (S)-enantiomer is not typically used as the radioligand due to its lower affinity, it can be used in competition assays to further characterize the binding pocket. The binding of agonist radioligands like [³H]R(+)-7-OH-DPAT is sensitive to ions and guanine (B1146940) nucleotides, such as GTP, which suggests that the receptor is coupled to G proteins. nih.gov

| Compound | D2 Receptor (nM) | D3 Receptor (nM) | Reference |

|---|---|---|---|

| (R)-(+)-7-OH-DPAT | 103 | 0.57 - 2 | nih.govnih.gov |

| (S)-(-)-7-OH-DPAT | Lower Affinity | Lower Affinity | nih.gov |

Displacement Binding Experiments for Novel Ligand Characterization

Displacement, or competition, binding assays are a cornerstone for characterizing the affinity of unlabeled drug candidates (inhibitors) for a specific receptor. researchgate.net In this paradigm, a fixed concentration of a radioligand that targets the receptor of interest is incubated with the tissue or cell preparation in the presence of varying concentrations of the unlabeled compound being tested. The unlabeled compound competes with the radioligand for binding to the receptor.

(S)-(-)-7-OH-DPAT can be used as a competitor ligand in such assays to help define the pharmacological profile of novel compounds targeting the D3 receptor. By measuring the concentration of (S)-(-)-7-OH-DPAT required to inhibit 50% of the specific binding of the radioligand (the IC50 value), researchers can calculate its inhibition constant (Ki). This approach is crucial for screening new chemical entities and determining their selectivity for the D3 receptor over other receptor subtypes. For instance, displacement experiments using the radiolabeled D2/D3 antagonist ¹⁸F-fallypride and the agonist (R)-7-OH-DPAT have been used to demonstrate dose-dependent displacement, reflecting binding at both D3 and D2 receptor sites at different concentrations. researchgate.net

Utility in In Vitro Functional Assays

Beyond simple binding, it is crucial to understand how a ligand affects receptor function. In vitro functional assays provide this information by measuring the cellular response following receptor activation.

Calcium Flux and Cyclic AMP Production Assays in Cell Lines

Dopamine D3 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). Functional assays measuring the inhibition of forskolin-stimulated cAMP production are a standard method to quantify the efficacy and potency of D3 agonists. nih.gov Although (S)-7-OH-DPAT is the less active enantiomer, its ability to modulate cAMP levels can be measured to determine its functional activity at D3 receptors.

In addition to cAMP modulation, D2-like receptors, including D3, can be engineered to couple to other signaling pathways, such as calcium mobilization, by co-expressing chimeric G-proteins (e.g., Gαqi or Gαqo). This allows for the measurement of agonist-induced increases in intracellular calcium using fluorescent dyes, providing a robust and high-throughput method for assessing compound functionality. Studies have shown that compounds like (S)-7-OH-DPAT can provoke distinct G-protein coupling profiles, leading to biased agonism where a ligand preferentially activates one signaling pathway over another (e.g., G-protein coupling vs. β-arrestin recruitment). nih.gov

Electrophysiological Recordings from Cultured Neurons and Brain Slices

Electrophysiology provides a direct measure of a drug's effect on neuronal excitability and synaptic transmission. Studies using extracellular and intracellular recording techniques have demonstrated that the racemic 7-OH-DPAT potently inhibits the firing of dopamine neurons in both the substantia nigra (A9) and the ventral tegmental area (A10). nih.gov This inhibitory effect is believed to be mediated by the activation of D2 and D3 autoreceptors located on the dopamine neurons themselves. nih.govnih.gov

Furthermore, iontophoretic application of 7-OH-DPAT onto neurons in the nucleus accumbens inhibits their firing, an effect that can be elicited by either direct application or by stimulation of afferent pathways. jst.go.jpresearchgate.net Patch-clamp recordings have shown that D2-like agonists, including (+/-)-7-OH-DPAT, can activate specific potassium (K+) channels, leading to hyperpolarization and a decrease in neuronal excitability. nih.gov These techniques allow researchers to use (S)-(-)-7-OH-DPAT to dissect the specific contribution of D3 receptor activation to the modulation of neuronal activity in various brain circuits.

Employment in In Vivo Pharmacological Paradigms

In vivo studies are essential for understanding the physiological and behavioral consequences of receptor modulation in a whole organism. (S)-(-)-7-OH-DPAT, as part of the racemic mixture or as an individual enantiomer, has been used in several animal models to probe the function of D3 receptors.

One key technique is in vivo microdialysis, which allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. Systemic administration of 7-OH-DPAT has been shown to decrease the extracellular levels of dopamine and its metabolites in the nucleus accumbens. nih.gov This effect is consistent with the activation of inhibitory D3 autoreceptors on dopamine terminals, which reduces dopamine synthesis and release. nih.govnih.gov

Behavioral paradigms are also widely used. The D3 receptor is implicated in the control of locomotion, and agonists like 7-OH-DPAT have been shown to inhibit locomotion, particularly in novel environments. nih.gov Studies have demonstrated that these effects are absent in D3 receptor knockout mice, confirming the selectivity of the compound in vivo. nih.gov The compound's effects on locomotor activity can be complex, with different outcomes depending on the specific brain region targeted. For example, microinjections of 7-OH-DPAT into the nucleus accumbens can produce biphasic effects on movement, while injections into the ventral tegmental area tend to attenuate locomotion. nih.gov These paradigms are critical for elucidating the role of the D3 receptor in motor control and its potential as a therapeutic target.

Microdialysis for Real-time Neurochemical Monitoring

The technique of in vivo microdialysis is a critical tool for monitoring real-time changes in extracellular neurotransmitter levels within specific brain regions of freely moving animals. (S)-(-)-7-Hydroxy-DPAT hydrochloride (7-OH-DPAT) has been utilized in conjunction with microdialysis to investigate its effects on the mesolimbic dopaminergic system.

Research employing brain microdialysis has demonstrated that both systemic administration and local perfusion of 7-OH-DPAT into the nucleus accumbens lead to a consistent and significant decrease in extracellular levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov These findings suggest that 7-OH-DPAT's activation of dopamine D3 receptors mimics the biochemical outcomes previously associated with D2 autoreceptor stimulation, namely the inhibition of dopamine release. nih.govmit.edu The use of microdialysis has thus been instrumental in characterizing the in vivo neurochemical profile of 7-OH-DPAT, providing evidence for its role in modulating presynaptic dopamine function. nih.govcapes.gov.brjneurosci.org

Stereotaxic Administration for Localized Receptor Modulation

Stereotaxic surgery allows for the precise, localized administration of pharmacological agents into specific brain nuclei, enabling researchers to dissect the region-specific functions of receptor systems. The use of stereotaxic microinjections of 7-OH-DPAT has been pivotal in understanding the distinct roles of D3 receptors in different components of the brain's reward circuitry, such as the nucleus accumbens (NAC) and the ventral tegmental area (VTA).

When injected bilaterally into the NAC, 7-OH-DPAT induces a profound, dose-dependent reduction in locomotion (hypolocomotion). This effect is observed without the yawning or stereotyped behaviors typically associated with D2 receptor stimulation, suggesting the response is mediated by D3 receptors, potentially acting as autoreceptors. In contrast, microinjection of 7-OH-DPAT into the VTA, a region rich in dopaminergic cell bodies, also results in attenuated locomotor activity, supporting the hypothesis that D3 autoreceptors on these neurons inhibit dopamine cell firing and subsequent release in terminal fields like the NAC.

Furthermore, microiontophoretic application, another technique for localized drug delivery, has shown that 7-OH-DPAT dose-dependently inhibits the firing of neurons in the nucleus accumbens. nih.gov This demonstrates a postsynaptic inhibitory role for D3 receptors in this region. These stereotaxic studies are crucial for attributing specific behavioral and physiological outcomes to the modulation of D3 receptors in discrete brain locations.

Behavioral Phenotyping in Rodent Models

This compound is extensively used as a tool to probe the behavioral functions of the dopamine D3 receptor in various rodent models. These studies have revealed a complex, often dose- and context-dependent, behavioral profile. Systemic and localized administration of the compound has been shown to modulate locomotion, reward processing, and other motivated behaviors.

For instance, while direct injection into the nucleus accumbens consistently produces hypolocomotion, some studies report a biphasic effect on horizontal movement following intra-accumbens administration, with very low doses causing potentiation and higher doses causing attenuation followed by potentiation. In studies of reward, 7-OH-DPAT has been found to modulate the acquisition and expression of morphine-induced conditioned place preference, indicating an interaction between D3 receptor signaling and opioid-related reward pathways.

The table below summarizes key findings from behavioral phenotyping studies in rats using 7-OH-DPAT.

| Behavioral Test | Administration Route | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Locomotor Activity | Bilateral microinjection into Nucleus Accumbens | Profound, dose-dependent hypolocomotion; attenuation of stereotypy. | Mediation at D3 autoreceptors, distinct from D2 receptor effects. |

| Locomotor Activity | Bilateral microinjection into Ventral Tegmental Area (VTA) | Attenuation of horizontal movement. | Inhibition of dopaminergic neurons via D3 autoreceptors. |

| Conditioned Place Preference (CPP) | Systemic | Did not produce significant place preference on its own. Prevented the acquisition of morphine-induced CPP at specific doses. | Interaction with pre- and postsynaptic D3 receptors in limbic areas. |

| Sucrose (B13894) Ingestion | Bilateral microinjection into Nucleus Accumbens | Decreased intake of a highly preferred sucrose solution. | Potential modulation of reward consumption via D3 autoreceptors. |

| Yawning and Stereotypy | Systemic or Intra-NAC | Failed to induce yawning; attenuated stereotypy. | Highlights functional differentiation from D2-like agonists which typically induce these behaviors. |

Development of Modified Analogues for Mechanistic Dissection

Radiosynthesis for Positron Emission Tomography (PET) Imaging Ligands

To visualize and quantify dopamine D3 receptors in the living brain, significant effort has been dedicated to developing selective radioligands for Positron Emission Tomography (PET) imaging. The chemical scaffold of 7-OH-DPAT has served as a valuable template for the design and radiosynthesis of such imaging agents.

Researchers have successfully synthesized analogues of 7-OH-DPAT labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). For example, ¹⁸F-7-OH-FHXPAT , a fluorinated analogue of 7-OH-DPAT, was developed for PET imaging of the high-affinity state of dopamine receptors. The radiosynthesis of this compound involved a two-step process: a nucleophilic displacement of a bromo substituent with ¹⁸F-fluoride, followed by the removal of a protecting group. This modified synthesis route proved to be cleaner and more suitable for automation than earlier methods.

These novel radiotracers are essential tools for investigating the distribution, density, and occupancy of D3 receptors in both healthy and pathological states. Preclinical evaluations using techniques like ex vivo autoradiography with [³H]R-(+)-7-OH-DPAT are often performed to confirm the binding selectivity of new PET ligands for the D3 receptor over the closely related D2 receptor.

Design of Peripherally Restricted Analogues for Systemic vs. Central Effects

A significant challenge in pharmacology is distinguishing the central nervous system (CNS) effects of a compound from its effects on the peripheral nervous system and other organs. One advanced research strategy to address this is the design of peripherally restricted analogues. These are molecules that are chemically modified to prevent them from crossing the blood-brain barrier (BBB).

While specific peripherally restricted analogues of 7-OH-DPAT are not prominently described in available literature, the rationale for their development is scientifically compelling. Such a tool would allow researchers to isolate and study the peripheral functions of D3 receptors—located in tissues such as the kidney and blood vessels—independently of their well-documented roles in the brain. A common chemical strategy to achieve peripheral restriction is the introduction of a permanent positive charge, for instance, by creating a quaternary ammonium (B1175870) salt of the parent compound. This charge significantly limits lipid solubility and prevents passive diffusion across the BBB.

Future Directions and Emerging Research Avenues

Advanced Studies on D3 Receptor Allosteric Modulation

The development of allosteric modulators for G protein-coupled receptors (GPCRs), including the D3R, represents a promising frontier in pharmacology. nih.gov These molecules bind to a site distinct from the orthosteric site recognized by endogenous ligands like dopamine (B1211576), offering the potential for greater receptor subtype selectivity and a more refined modulation of receptor function. nih.govnih.gov

Future studies will likely use (S)-(-)-7-Hydroxy-DPAT hydrochloride as a key orthosteric agonist to characterize the effects of novel positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). For instance, research has shown that a PAM can increase the binding affinity of agonists like 7-OH-DPAT for the D3R. nih.gov By observing how these modulators alter the binding and functional effects of this compound, researchers can gain insights into the conformational changes and signaling dynamics governed by the allosteric site. A unique class of modulators, PAM-antagonists, have been identified that can increase the binding affinity of an agonist while simultaneously antagonizing its signaling, a property that could be therapeutically useful in conditions with elevated dopamine levels, such as schizophrenia. nih.gov

Table 1: Investigational Approaches in D3R Allosteric Modulation

| Research Approach | Description | Rationale with this compound |

|---|---|---|

| PAM Characterization | Assess the ability of novel PAMs to enhance the binding affinity and/or signaling potency of D3R agonists. | Use as a reference orthosteric agonist to quantify the degree of potentiation by the PAM. |

| NAM Characterization | Evaluate the capacity of new NAMs to decrease the functional response to D3R agonists. | Serve as the agonist probe whose efficacy and potency are expected to be diminished by the NAM. |

| PAM-Antagonist Studies | Investigate compounds that increase agonist binding affinity but block functional signaling. | Employ as the orthosteric agonist to simultaneously measure enhanced binding and attenuated signaling. nih.gov |

| Structural Biology | Utilize techniques like cryo-electron microscopy to determine the structure of the D3R bound to an orthosteric agonist and an allosteric modulator. | Stabilize the active receptor conformation, facilitating the structural determination of the D3R-modulator complex. |

Investigations into D3 Receptor Heteromerization and Its Functional Significance

Growing evidence indicates that D3 receptors can form heteromers—complexes of two or more different receptors—with other GPCRs, leading to unique pharmacological and functional properties distinct from the individual receptors. nih.govnih.gov Documented D3R heteromers include pairings with dopamine D1, D2, and nicotinic acetylcholine (B1216132) receptors (nAChR). nih.govencyclopedia.pub

This compound is an essential chemical probe for dissecting the functional consequences of these interactions. For example, in cells expressing D1R-D3R heterodimers, the functional response to D1R activation is potentiated by the presence of the D3R. nih.govencyclopedia.pub By selectively activating the D3R component of the heteromer with this compound, researchers can investigate how this specific activation modulates the signaling output of the partner receptor. Understanding the unique pharmacology of these heteromers could pave the way for novel therapeutic strategies. nih.gov For instance, the D3R-nAChR heteromer has been implicated in neurotrophic and neuroprotective effects, suggesting it could be a target for neurodegenerative disorders. nih.govbohrium.com

Table 2: Characterized D3 Receptor Heteromers and Functional Implications

| Heteromer | Partner Receptor | Location | Functional Significance |

|---|---|---|---|

| D1R-D3R | Dopamine D1 Receptor | Striatum, Nucleus Accumbens | Potentiates D1R-mediated signaling. nih.govencyclopedia.pub |

| D2R-D3R | Dopamine D2 Receptor | Various | Possesses distinct binding and coupling profiles from monomers; may show amplified potency for certain agonists. researchgate.net |

| D3R-nAChR | Nicotinic Acetylcholine Receptor | Dopaminergic Neurons | Implicated in nicotine-mediated neurotrophic and neuroprotective effects. nih.govnih.gov |

Elucidation of Novel Intracellular Signaling Cascades Mediated by D3 Receptors

While the D3 receptor is classically known to couple to Gαi/o proteins and inhibit adenylyl cyclase, recent research has revealed its ability to engage a more diverse array of intracellular signaling pathways. nih.gov Activation of the D3R has been shown to modulate the extracellular signal-regulated kinases 1/2 (Erk1/2) cascade and the Akt-mTOR pathway, both of which are critical for neuronal survival, differentiation, and plasticity. nih.gov

This compound can be used to selectively stimulate the D3R and trace these non-canonical signaling events. Furthermore, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), is a major focus of current GPCR research. mdpi.comresearchgate.net Future investigations will aim to characterize the specific signaling signature of this compound and other D3R ligands. This could lead to the design of biased agonists that selectively engage therapeutically beneficial pathways (e.g., neurotrophic effects via Akt-mTOR) while avoiding pathways that may lead to adverse effects. nih.govresearchgate.net For example, studies suggest that specific ligand interactions within the receptor's binding pocket can dictate the preference for G protein versus β-arrestin coupling. nih.gov

Exploration of this compound in Models of Neurodevelopmental Disorders

The dopamine system is strongly implicated in the pathophysiology of neurodevelopmental disorders such as schizophrenia and autism spectrum disorder. nih.govfree.fr Given the D3 receptor's role in neuronal development and its high expression in limbic brain regions associated with cognition and emotion, it represents a key therapeutic target. nih.govencyclopedia.pubnih.gov The D3R is involved in promoting structural plasticity and has been shown to have neuroprotective potential. encyclopedia.pubbohrium.com

Future research will involve the systematic use of this compound in validated animal models of these disorders. For instance, in models of schizophrenia that exhibit dopamine dysregulation, this compound could be used to probe how modulating D3R activity affects positive, negative, and cognitive symptoms. nih.gov In models of autism, where alterations in social interaction and repetitive behaviors are core features, this compound could help elucidate the role of D3R signaling in the underlying neural circuitry. free.fr Such studies are crucial for validating the D3R as a therapeutic target and for understanding the precise mechanisms by which its modulation may confer clinical benefits.

Integration with Optogenetic and Chemogenetic Methodologies for Circuit Analysis

Optogenetics and chemogenetics are powerful techniques that allow researchers to control the activity of genetically defined neurons with light or specific designer drugs, respectively. nih.gov The integration of these advanced methodologies with the precise pharmacology of this compound offers unprecedented opportunities to dissect the function of D3 receptors within specific neural circuits.

For example, researchers could use optogenetics to stimulate a specific projection, such as the pathway from the ventral tegmental area to the nucleus accumbens, and simultaneously apply this compound to determine how D3R activation modulates the behavioral and electrophysiological outputs of this circuit-specific stimulation. nih.gov This approach allows for a causal investigation into the role of D3 receptors in processes like reward, motivation, and motor control, moving beyond simple systemic drug administration. This combination of techniques will be instrumental in building a more detailed map of D3R function across the brain's complex architecture.

常见问题

Q. What is the primary pharmacological mechanism of (S)-(-)-7-Hydroxy-DPAT hydrochloride, and how is its selectivity for dopamine D3 receptors validated?

this compound is a selective dopamine D3 receptor agonist, with affinity values typically in the low nanomolar range (e.g., Ki = 2–10 nM for D3 receptors). Selectivity is validated through competitive binding assays against related receptors (e.g., D2, 5-HT1A) using radiolabeled ligands such as [³H]spiperone or [³H]7-OH-DPAT. Functional assays (e.g., cAMP inhibition or β-arrestin recruitment) further confirm D3-specific agonism. Cross-reactivity studies are critical to rule out off-target effects .

Q. What are the recommended protocols for in vivo administration of this compound in rodent models?

For behavioral studies, intraperitoneal (IP) or subcutaneous (SC) administration is common, with doses ranging from 0.1–1 mg/kg. Dissolve the compound in sterile saline or distilled water (pH-adjusted to 7.4). Pre-treat animals with antioxidants (e.g., ascorbic acid) to prevent oxidation. Dose-response curves should be established to optimize efficacy and minimize side effects like hypolocomotion .

Q. How do researchers ensure compound stability and purity during experimental workflows?

Store lyophilized this compound at –20°C in airtight, light-protected vials. For solutions, use freshly prepared buffers (e.g., PBS, pH 7.4) and avoid repeated freeze-thaw cycles. Validate purity via HPLC (>95%) or LC-MS. Monitor degradation using UV-Vis spectroscopy (peak absorbance ~280 nm) .

Q. What in vitro models are most suitable for studying this compound’s effects on dopamine signaling?

Common models include:

- Cell lines : HEK-293 cells transfected with human D3 receptors.

- Brain slices : Rat striatal or nucleus accumbens slices for electrophysiology (e.g., patch-clamp recordings).

- Primary neuronal cultures : Dopaminergic neurons derived from ventral midbrain. Pair these with calcium imaging or microdialysis to measure downstream signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Standardize protocols using:

- Uniform ligand concentrations : 1 nM [³H]7-OH-DPAT.

- Control for endogenous dopamine : Pre-treat tissues with reserpine to deplete vesicular stores.

- Species-specific receptors : Compare human vs. rodent D3 receptor clones. Meta-analyses of published datasets can identify trends .

Q. What strategies optimize the use of this compound in behavioral paradigms studying addiction or reward?

- Conditioned place preference (CPP) : Pair 0.3 mg/kg (IP) with contextual cues to assess reward reinforcement.

- Self-administration models : Use operant chambers with variable-ratio schedules; adjust doses to avoid ceiling effects.

- Combination studies : Co-administer with D3 antagonists (e.g., SB-277011A) to isolate receptor-specific behaviors. Include sham controls to account for handling stress .

Q. How does this compound interact with heteromeric dopamine receptor complexes (e.g., D3-D1 dimers)?

Use proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) to detect receptor dimerization. Functional crosstalk can be assessed via:

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 294 → 154 (quantifier) and 294 → 137 (qualifier).

- Microdialysis : Coupled with HPLC-ECD for in vivo extracellular fluid analysis. Validate recovery rates (>80%) and limit of detection (LOD < 1 ng/mL) .

Data Contradiction and Reproducibility

Q. Why do studies report varying efficacy of this compound in Parkinson’s disease models?

Differences may stem from:

- Animal strain : Sprague-Dawley vs. C57BL/6 mice show divergent dopaminergic responses.

- Disease progression : Administer the compound at early (neuroprotective) vs. late (symptomatic) stages.

- Route of administration : Intranigral vs. systemic delivery alters bioavailability. Replicate findings across ≥2 independent labs .

Q. How can researchers address batch-to-batch variability in commercial this compound?

- Certificate of Analysis (CoA) : Request HPLC purity data and NMR spectra from suppliers.

- In-house validation : Perform melting point analysis (expected ~250°C with decomposition) and FTIR for functional groups (–OH, –NH).

- Biological validation : Compare batch efficacy in a standardized D3 receptor assay .

Methodological Integration

Q. What computational tools aid in modeling this compound’s receptor interactions?

Q. How to design a factorial experiment studying this compound’s dose-response and time-course effects?

Use a 3×3 factorial design:

- Factors : Dose (0.1, 0.3, 1 mg/kg) × Time (15, 30, 60 min post-administration).

- Response variables : Locomotor activity (open field), FosB expression (immunohistochemistry).

Apply ANOVA with Tukey’s post-hoc test; power analysis (α=0.05, β=0.2) determines sample size (n=8–10/group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。